molecular formula C15H28N2O3 B14242983 (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate

(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate

Cat. No.: B14242983
M. Wt: 284.39 g/mol
InChI Key: WXKRLAHAHZMIHW-NWDGAFQWSA-N
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Description

(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring a cyclohexyl group and a dimethylbutanoate moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting (S)-2-amino-2-cyclohexylacetic acid with (S)-3,3-dimethylbutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 2-(®-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate: The enantiomer of the compound, with similar but distinct biological activities.

    Cyclohexylamine derivatives: Compounds with a cyclohexylamine moiety, used in various chemical and pharmaceutical applications.

    Dimethylbutanoate esters: Esters of dimethylbutanoic acid, with applications in organic synthesis and materials science.

Uniqueness

(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)12(14(19)20-4)17-13(18)11(16)10-8-6-5-7-9-10/h10-12H,5-9,16H2,1-4H3,(H,17,18)/t11-,12+/m0/s1

InChI Key

WXKRLAHAHZMIHW-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)N

Origin of Product

United States

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